molecular formula C13H10F4N2O B3012733 N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide CAS No. 1394666-09-1

N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B3012733
CAS No.: 1394666-09-1
M. Wt: 286.23
InChI Key: QWJBNANQMLLCSG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a 1-cyanocyclobutyl substituent on the amide nitrogen and a trifluoromethyl group at the 3-position of the benzoyl ring. This compound belongs to a class of molecules widely studied for agrochemical applications due to their structural versatility and bioactivity. The cyanocyclobutyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability, while the trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O/c14-10-8(3-1-4-9(10)13(15,16)17)11(20)19-12(7-18)5-2-6-12/h1,3-4H,2,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJBNANQMLLCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with 1-cyanocyclobutylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are conducted to elucidate the binding interactions and biological effects of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Weight Primary Use/Activity Synthesis Highlights Reference
N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide 1-Cyanocyclobutyl (amide), 2-F, 3-CF₃ (benzoyl) ~346.3 (est.) Potential agrochemical agent Likely multi-step alkylation -
Broflanilide N-[2-Bromo-4-(perfluoropropan-2-yl)-6-CF₃-phenyl]-2-F-3-(N-methylbenzamido)benzamide 639.2 Insecticide (WHO-approved) Condensation, bromination
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-CF₃-benzamide) 3-Isopropoxy (amide), 2-CF₃ (benzoyl) 323.3 Fungicide Direct acylation
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-CF₃-benzamide 2-Cl, 3-SMe, 4-CF₃ (benzoyl); tetrazolyl (amide) ~408.8 Herbicide Salt formation for solubility
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-F-2-isopropoxybenzamide Cyanoenamide, 5-F, 2-isopropoxy (benzoyl); 2-Cl-6-F (amide) ~475.9 Antifungal/anti-inflammatory Enamide synthesis
Key Findings from Comparative Analysis

Bioactivity and Substituent Effects: The 1-cyanocyclobutyl group in the target compound may enhance metabolic stability compared to Broflanilide’s brominated aromatic ring, which contributes to insecticidal activity but increases molecular weight (~639 vs. ~346) . Fluorinated benzamides like Flutolanil (fungicide) and the sodium salt herbicide () demonstrate that trifluoromethyl and halogen substituents improve target binding and environmental persistence. The target compound’s 2-fluoro-3-CF₃ arrangement aligns with this trend .

highlights a method for m-diamide compounds avoiding cryogenic conditions, suggesting industrial viability for structurally related benzamides. The target compound’s synthesis could adopt similar high-yield, low-byproduct strategies .

However, this may also lower solubility, necessitating formulation adjustments . The sodium salt in demonstrates how ionic derivatives improve solubility, a strategy applicable to the target compound if hydrophobicity limits bioavailability .

Biological Activity

N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is a synthetic organic compound notable for its unique chemical structure, which includes a cyanocyclobutyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzamide core. This composition grants the compound distinctive chemical and physical properties that are of significant interest in various fields of scientific research, particularly in medicinal chemistry and drug discovery.

  • Molecular Formula : C13H14F3N2O
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 1394666-09-1

The presence of both fluoro and trifluoromethyl groups enhances the compound's electronic properties, influencing its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activity and trigger downstream signaling pathways. Research is ongoing to elucidate the precise molecular targets and pathways involved.

Applications in Drug Discovery

This compound has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases, including cancer and inflammatory disorders. Its ability to act as a probe for studying enzyme interactions and protein-ligand binding makes it valuable in drug discovery processes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study explored the effects of this compound on melanoma cells. The compound demonstrated selective inhibition of cancer cell proliferation through modulation of specific signaling pathways related to cell survival and apoptosis.
  • Enzyme Inhibition :
    • Research indicated that this compound acts as an inhibitor for certain kinases involved in cancer progression. By binding to these kinases, it prevents their activation, thereby inhibiting tumor growth.
  • Inflammatory Disorders :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(1-Cyanocyclobutyl)-2-fluoro-N-methylbenzamideStructureModerate kinase inhibition
N-(1-Cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamideStructureHigh potency against melanoma
N-(1-Cyanocyclobutyl)-2-chloro-3-(trifluoromethyl)benzamideStructureLower efficacy compared to others

This table illustrates the varying levels of biological activity among structurally similar compounds, highlighting the unique position of this compound in therapeutic applications.

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